molecular formula C9H8BrFO2 B2724374 4-Bromo-2-ethoxy-6-fluorobenzaldehyde CAS No. 1638951-93-5

4-Bromo-2-ethoxy-6-fluorobenzaldehyde

Cat. No.: B2724374
CAS No.: 1638951-93-5
M. Wt: 247.063
InChI Key: PCVSUPHHCNMYTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes:

    Bromination: Starting with a benzaldehyde derivative, bromine is introduced to the benzene ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of specific pharmaceutical and agrochemical compounds .

Properties

IUPAC Name

4-bromo-2-ethoxy-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSUPHHCNMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638951-93-5
Record name 4-bromo-2-ethoxy-6-fluorobenzaldehyde
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